Quebrachamine is classified as an indole alkaloid and is extracted from various species of the Aspidosperma plant. It is primarily sourced from the quebracho tree, which is native to South America. The classification of quebrachamine falls under the broader category of alkaloids, which are nitrogen-containing compounds known for their diverse biological activities.
The synthesis of quebrachamine has been explored through various methodologies, reflecting its complex structure. Notable synthetic routes include:
These methods highlight the challenges associated with synthesizing complex natural products while achieving desired stereochemistry.
The molecular formula of quebrachamine is , with a molecular weight of 296.41 g/mol. Its structure features a tetracyclic framework that includes a fused indole ring system. The stereochemistry of quebrachamine is crucial for its biological activity, necessitating precise control during synthesis to ensure the correct configuration at various stereocenters.
Quebrachamine undergoes several chemical reactions that are significant for its synthesis and potential modifications:
These reactions are integral to constructing the complex architecture of quebrachamine while allowing for modifications that enhance its pharmacological properties.
Further studies are required to clarify its mechanism at a molecular level, including receptor interactions and downstream effects on cellular processes.
Quebrachamine exhibits several notable physical properties:
Chemical properties include its reactivity in electrophilic substitution reactions due to the presence of nitrogen atoms within its structure, making it susceptible to various chemical transformations.
Quebrachamine's applications extend into various scientific fields:
Quebrachamine was first isolated in the late 19th century from the bark of Aspidosperma quebracho-blanco trees, which were traditionally used in South American folk medicine for respiratory conditions [2]. The compound's name directly references this botanical source ("quebracho" meaning "ax-breaker" in Spanish, alluding to the tree's extremely hard wood). Early structural investigations began in the 1880s, with significant advances occurring throughout the mid-20th century when researchers established its core indole alkaloid structure and stereochemistry [1] [2]. The compound's complete structural elucidation was finalized in the 1960s through advanced spectroscopic techniques and chemical degradation studies, confirming its pentacyclic framework with an all-carbon quaternary stereocenter [1].
This monoterpenoid indole alkaloid occurs naturally in several plant species within the Apocynaceae family, primarily in the genera Aspidosperma and Tabernaemontana. It frequently co-occurs with structurally related alkaloids such as aspidospermine, voaphylline, and various pseudoaspidosperma-type alkaloids [2] [3]. In Tabernaemontana litoralis (milky way tree), quebrachamine serves as a biosynthetic precursor to more complex alkaloids through oxidative modifications catalyzed by cytochrome P450 enzymes [3]. Its distribution across species demonstrates the chemical diversity within monoterpenoid indole alkaloid biosynthesis pathways.
Table 1: Natural Sources of Quebrachamine
Plant Source | Family | Tissue Distribution | Co-occurring Alkaloids |
---|---|---|---|
Aspidosperma quebracho-blanco | Apocynaceae | Bark | Aspidospermine, Yohimbine derivatives |
Aspidosperma spp. | Apocynaceae | Bark, Roots | Tabersonine, Vincamine derivatives |
Tabernaemontana litoralis | Apocynaceae | Fruit, Leaf, Root | Voaphylline, Pseudovincadifformine |
Tabernaemontana spp. | Apocynaceae | Latex, Roots | Coronaridine, Ibogaine derivatives |
Quebrachamine (molecular formula: C₁₉H₂₆N₂; molecular weight: 282.43 g/mol) belongs to the Aspidosperma-type monoterpenoid indole alkaloids, characterized by a distinctive pentacyclic framework incorporating both tryptamine and monoterpenoid (C9) units [8]. Its structure features a 6/5/6/6/5 ring system with an ethyl group at the C7 position that creates a challenging all-carbon quaternary stereocenter [(7R)-configuration] [7]. The systematic IUPAC name is (15R)-15-ethyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraene, reflecting its complex polycyclic architecture [7].
Biosynthetically, quebrachamine derives from the universal monoterpenoid indole alkaloid precursor strictosidine. Key rearrangement steps transform the initial corynanthe-type skeleton into the Aspidosperma framework via dehydrosecodine intermediates [3] [8]. This transformation involves a [4+2] cycloaddition that establishes the characteristic bond between C2 and C16, while differentiating it from iboga and pseudoaspidosperma alkaloids through alternative bond formations (C16–C21 in iboga vs. C17–C20 in aspidosperma) [3]. Quebrachamine serves as a pivotal biosynthetic precursor to pharmacologically important derivatives like vincadifformine and tabersonine through enzymatic hydroxylation and methylation reactions.
Table 2: Structural Features of Quebrachamine
Characteristic | Description |
---|---|
Core Skeleton | Aspidosperma-type pentacyclic framework |
Molecular Formula | C₁₉H₂₆N₂ |
Stereochemistry | (7R)-configuration with all-carbon quaternary center at C7 |
Ring System | 6/5/6/6/5 fused ring system |
Key Functional Groups | Ethyl substituent at C7, Unmodified indole nitrogen, Tertiary amine |
Biosynthetic Relationship | Derived from strictosidine; precursor to tabersonine and vincadifformine |
While quebrachamine itself demonstrates relatively modest direct bioactivity compared to more complex derivatives, its structural framework serves as the essential chemical blueprint for numerous pharmacologically active compounds. The quebrachamine skeleton enables enzymatic transformations into alkaloids with documented biological activities, including potential antitumor properties observed in certain bisindole alkaloids derived from its structure [3] [8]. Its significance is amplified by its role as a biogenetic precursor to vincamine (a cerebral vasodilator used in cerebrovascular disorders) and other Vinca alkaloid derivatives [3].
In pharmaceutical research, quebrachamine's complex stereochemistry has made it an attractive target for asymmetric synthesis, particularly for developing novel catalysts. Its synthesis has inspired the design of stereogenic-at-metal olefin metathesis catalysts capable of enantioselective ring-closing reactions to construct its challenging quaternary stereocenter [6]. The total synthesis of quebrachamine has served as a platform for catalyst development, with specially designed molybdenum-based complexes achieving high enantioselectivity (98:2 er) during the key ring-closing metathesis step [6]. Additionally, its structural analogs show diverse bioactivities: voaphylline (a quebrachamine-type alkaloid) undergoes enzymatic C10-hydroxylation by cytochrome P450 monooxygenases in Tabernaemontana litoralis, paralleling modifications seen in iboga alkaloids [3].
Table 3: Research Applications of Quebrachamine
Research Area | Application Significance |
---|---|
Asymmetric Synthesis | Test molecule for developing chiral olefin metathesis catalysts |
Medicinal Chemistry | Scaffold for semi-synthesis of bioactive derivatives |
Biosynthetic Studies | Model substrate for cytochrome P450 reactions in alkaloid diversification |
Chemical Biology | Probe for studying structure-activity relationships in Aspidosperma alkaloids |
Natural Product Chemistry | Reference compound for discovering structural analogs in plant screening programs |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6